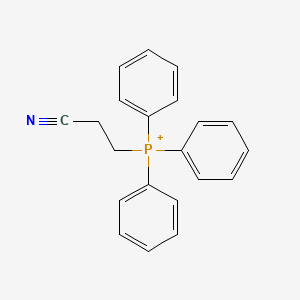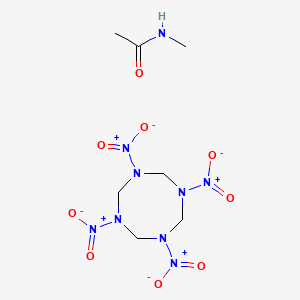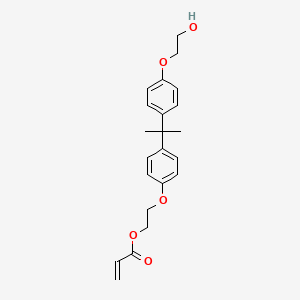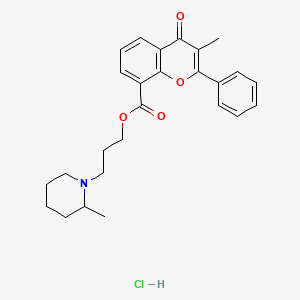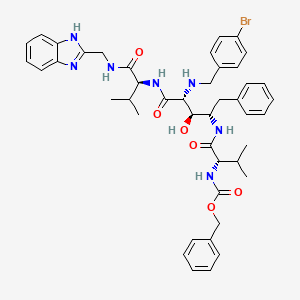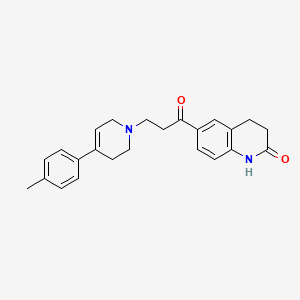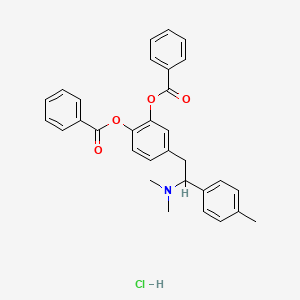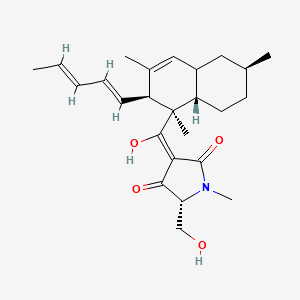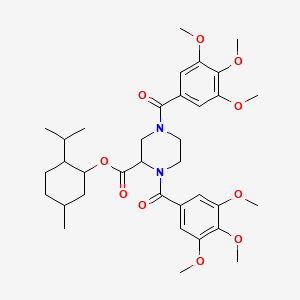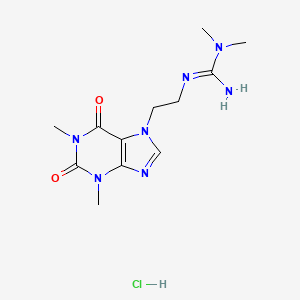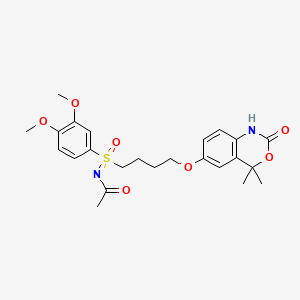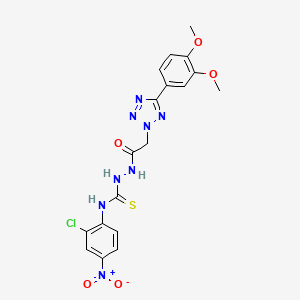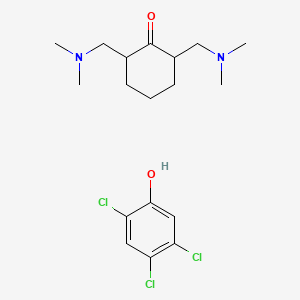
Unii-jkh4JA8S4L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol involves multiple steps. The primary synthetic route includes the reaction of cyclohexanone with dimethylamine to form the dimethylamino derivative. This intermediate is then reacted with 2,4,5-trichlorophenol under controlled conditions to form the final compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,6-bis((dimethylamino)methyl)cyclohexanone: A similar compound without the trichlorophenol moiety.
2,4,5-trichlorophenol: A related compound that lacks the cyclohexanone derivative.
Uniqueness
The uniqueness of 2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol lies in its combined structure, which imparts specific chemical and biological properties not found in the individual components. This combination allows for unique interactions and applications in various fields .
特性
CAS番号 |
53404-83-4 |
|---|---|
分子式 |
C18H27Cl3N2O2 |
分子量 |
409.8 g/mol |
IUPAC名 |
2,6-bis[(dimethylamino)methyl]cyclohexan-1-one;2,4,5-trichlorophenol |
InChI |
InChI=1S/C12H24N2O.C6H3Cl3O/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4;7-3-1-5(9)6(10)2-4(3)8/h10-11H,5-9H2,1-4H3;1-2,10H |
InChIキー |
RCBSAJDQFAIXEY-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1CCCC(C1=O)CN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


